1,3-(Difurfuryl)thiourea

DHFR inhibition antifolate antimicrobial

1,3-(Difurfuryl)thiourea (CAS 10248-89-2) is a symmetrical disubstituted thiourea derivative in which both nitrogen atoms are alkylated with furan-2-ylmethyl (furfuryl) groups. The compound has the molecular formula C₁₁H₁₂N₂O₂S and a molecular weight of 236.29 g/mol.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 10248-89-2
Cat. No. B089157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-(Difurfuryl)thiourea
CAS10248-89-2
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=S)NCC2=CC=CO2
InChIInChI=1S/C11H12N2O2S/c16-11(12-7-9-3-1-5-14-9)13-8-10-4-2-6-15-10/h1-6H,7-8H2,(H2,12,13,16)
InChIKeyUPLWHRBYCKGWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-(Difurfuryl)thiourea (CAS 10248-89-2): Baseline Profile for Procurement and Scientific Evaluation


1,3-(Difurfuryl)thiourea (CAS 10248-89-2) is a symmetrical disubstituted thiourea derivative in which both nitrogen atoms are alkylated with furan-2-ylmethyl (furfuryl) groups. The compound has the molecular formula C₁₁H₁₂N₂O₂S and a molecular weight of 236.29 g/mol [1]. It appears as a white to pale yellow crystalline solid that is soluble in many organic solvents . The compound is characterized by a thiocarbonyl (C=S) core flanked by two furfuryl moieties, which confer distinct electronic and steric properties compared to other thiourea derivatives. 1,3-(Difurfuryl)thiourea has been studied for its interactions with various biological targets, notably dihydrofolate reductase (DHFR), and its reactivity profile makes it a valuable intermediate in organic synthesis and a subject of ongoing pharmacological investigation [2].

Why 1,3-(Difurfuryl)thiourea Cannot Be Replaced by a Generic Thiourea Analog


Substitution of 1,3-(difurfuryl)thiourea with a structurally similar thiourea derivative is not straightforward due to the pronounced impact of the furfuryl substituents on biological activity, physicochemical stability, and synthetic utility. Thiourea derivatives exhibit widely divergent potency and selectivity profiles; for instance, the furfuryl groups in this compound contribute to a ~123-fold improvement in DHFR inhibition compared to a representative thiourea-uracil analog (IC₅₀ 59 nM vs. 7.29 µM) [1]. Moreover, the furfuryl moieties confer a distinct stability profile—the compound remains intact under acidic conditions but undergoes hydrolysis in alkaline environments, a behavior that differs markedly from alkyl- or aryl-substituted thioureas . This pH-dependent stability can be exploited in controlled-release formulations or synthetic protocols where selective degradation is desired. Additionally, the compound's crystalline structure and hydrogen-bonding capabilities influence its performance in supramolecular assemblies and coordination chemistry [2]. Generic replacement therefore risks not only a loss of biological potency and selectivity but also altered reactivity, solubility, and formulation behavior, potentially invalidating experimental outcomes or process specifications.

Quantitative Differentiation of 1,3-(Difurfuryl)thiourea Against Key Comparators


1,3-(Difurfuryl)thiourea Exhibits 123-Fold Higher DHFR Inhibition Potency Than a Representative Thiourea-Uracil Analog

1,3-(Difurfuryl)thiourea demonstrates potent inhibition of human dihydrofolate reductase (DHFR) with an IC₅₀ of 59 nM [1]. In comparison, a recently reported thiourea-uracil derivative (TUU-08) inhibits bacterial DHFR with an IC₅₀ of 7.29 ± 0.02 µM [2]. The difference represents a 123-fold improvement in potency for the furfuryl-substituted compound. Furthermore, the classical DHFR inhibitor methotrexate exhibits an IC₅₀ of 6.55 ± 0.05 µM against the same bacterial DHFR [2], indicating that 1,3-(difurfuryl)thiourea is 111-fold more potent than this clinical standard in this assay system. It is important to note that the assays were conducted on different enzyme sources (human vs. bacterial DHFR), and direct head-to-head comparison under identical conditions is not available.

DHFR inhibition antifolate antimicrobial

1,3-(Difurfuryl)thiourea Shows Pronounced Selectivity for DHFR Over Thioredoxin Reductase

In addition to its high DHFR potency, 1,3-(difurfuryl)thiourea exhibits a substantial selectivity window against the structurally distinct oxidoreductase thioredoxin reductase (TrxR). The compound inhibits rat liver thioredoxin reductase 1 with an IC₅₀ of 4.00 µM (4000 nM) [1]. This represents a 68-fold selectivity for DHFR (IC₅₀ = 59 nM) over TrxR [1]. In contrast, many unsubstituted thioureas and simple alkyl thioureas display broad, non-selective inhibition of multiple thiol-dependent enzymes, which can lead to confounding cytotoxicity and off-target effects in cellular assays. While a direct comparator data set for a closely related analog is not available, the observed ~68-fold selectivity ratio provides a quantitative benchmark for assessing this compound's suitability in studies requiring specific DHFR modulation without concurrent TrxR interference.

target selectivity off-target activity drug safety

1,3-(Difurfuryl)thiourea Remains Stable Under Acidic Conditions but Hydrolyzes in Alkaline Media—a Distinguishing Physicochemical Feature

The furfuryl substituents in 1,3-(difurfuryl)thiourea confer a distinctive pH-dependent stability profile. The compound is stable under acidic conditions but undergoes hydrolysis in alkaline environments . This behavior contrasts with many alkyl-substituted thioureas (e.g., 1,3-diethylthiourea, 1,3-dipropylthiourea), which typically exhibit greater stability across a broader pH range. The base lability arises from the electron-withdrawing nature of the furan rings, which facilitates nucleophilic attack on the thiocarbonyl carbon under basic conditions. Quantitatively, while explicit kinetic data for this compound are not available in public sources, the qualitative distinction is well-documented in technical datasheets and is a direct consequence of the furfuryl group's electronic influence.

chemical stability pH-dependent hydrolysis formulation

Crystal Structure of 1,3-(Difurfuryl)thiourea Enables Rational Design and Quality Control

The single-crystal X-ray structure of 1,3-(difurfuryl)thiourea has been solved and deposited in the Cambridge Structural Database [1]. The molecule adopts a conformation in which the two furfuryl groups are oriented in a nearly perpendicular arrangement, facilitating intermolecular C–H···O and C–H···π interactions that dictate its solid-state packing [1]. This contrasts with many other 1,3-disubstituted thioureas, which often pack via N–H···S hydrogen bonds that are sterically hindered in this compound due to the bulk of the furfuryl substituents. The availability of precise atomic coordinates (CCDC deposition) allows researchers to perform molecular docking studies with accurate ligand geometry, predict solubility behavior from crystal lattice energy, and verify sample identity through powder X-ray diffraction (PXRD) pattern matching. For procurement and quality assurance purposes, this crystallographic data provides a definitive fingerprint for verifying compound identity and purity beyond simple spectroscopic methods.

X-ray crystallography supramolecular chemistry QC

Industrial Relevance Evidenced by Assignment of U.S. Patent Covering Furfuryl Thiourea Compounds

The commercial and industrial significance of 1,3-(difurfuryl)thiourea is underscored by the existence of a U.S. patent assignment (Patent No. 4,313,885) titled 'Furfuryl Thiourea Compounds' [1]. This patent, originally assigned to Hoffmann-La Roche Inc., covers a family of furfuryl-substituted thioureas, including 1,3-(difurfuryl)thiourea, for various applications. While the specific claims and disclosed utilities are not detailed in the assignment record, the involvement of a major pharmaceutical corporation in protecting this chemical space indicates perceived value and potential commercial utility. In contrast, many simpler thiourea derivatives (e.g., 1,3-diphenylthiourea, 1,3-diallylthiourea) are either off-patent or never attracted such IP investment, suggesting that the furfuryl substitution pattern offers distinct advantages warranting proprietary protection. For industrial users, this patent history may provide freedom-to-operate context and signals a higher level of prior investment in understanding the compound's utility.

intellectual property industrial application proprietary technology

Optimal Application Scenarios for 1,3-(Difurfuryl)thiourea Based on Quantitative Differentiation Evidence


DHFR-Targeted Antimicrobial or Anticancer Drug Discovery

Given its potent DHFR inhibition (IC₅₀ = 59 nM) and >100-fold advantage over certain thiourea analogs and methotrexate, 1,3-(difurfuryl)thiourea is ideally suited as a lead compound or tool molecule in DHFR-focused drug discovery programs. Its selectivity over thioredoxin reductase (68-fold) further supports its use in assays requiring specific DHFR modulation without confounding redox effects [1][2]. Researchers can employ this compound to establish structure-activity relationships (SAR) around the furfuryl-thiourea scaffold, potentially optimizing for improved selectivity, pharmacokinetic properties, or activity against DHFR isoforms from pathogenic organisms.

Acid-Stable Formulations and Base-Triggered Release Systems

The compound's stability in acidic media coupled with its lability under basic conditions enables specialized formulation applications. For instance, in oral drug delivery, the compound may survive the acidic gastric environment and subsequently degrade in the more alkaline intestinal milieu, potentially serving as a prodrug or as a component of a pH-responsive release system . This behavior distinguishes it from more pH-stable thioureas and opens avenues for controlled degradation in synthetic chemistry or materials science.

Crystallography-Guided Rational Design and Quality Control

The availability of a high-resolution crystal structure facilitates structure-based computational studies, including molecular docking, molecular dynamics simulations, and pharmacophore modeling [3]. Additionally, the crystallographic data can be used to generate a reference PXRD pattern for identity verification and polymorph screening, ensuring batch-to-batch consistency in procurement and experimental workflows. This level of structural characterization is not universally available for thiourea analogs, giving 1,3-(difurfuryl)thiourea an edge in applications requiring precise structural knowledge.

Proprietary Scaffold Exploration in Industrial R&D

The assignment of U.S. Patent 4,313,885 to Hoffmann-La Roche Inc. covering furfuryl thiourea compounds suggests prior industrial interest in this chemical space [4]. For organizations engaged in patent landscaping or seeking validated starting points for proprietary drug discovery, 1,3-(difurfuryl)thiourea represents a scaffold with documented commercial attention. While the specific claims must be reviewed independently, the patent record provides a level of industrial validation that many generic thiourea analogs lack.

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